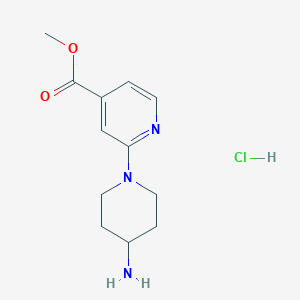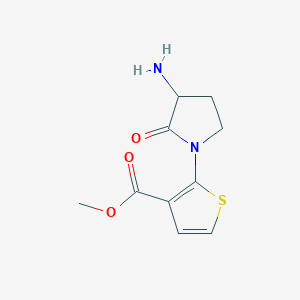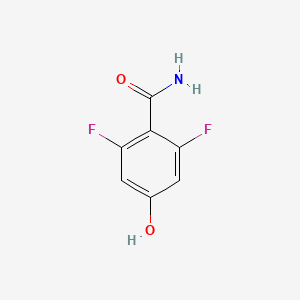
1-(Cyclopropylmethyl)pyrazole-4-boronic acid
Descripción general
Descripción
“1-(Cyclopropylmethyl)pyrazole-4-boronic acid” is a chemical compound with the molecular formula C7H11BN2O2 . It is a type of organoboron compound, which are highly valuable building blocks in organic synthesis .
Molecular Structure Analysis
The molecular weight of “1-(Cyclopropylmethyl)pyrazole-4-boronic acid” is 165.99 . The exact structure is not provided in the available resources.Chemical Reactions Analysis
Boronic acids, including “1-(Cyclopropylmethyl)pyrazole-4-boronic acid”, are known to participate in various chemical reactions. One of the most notable is the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another reaction involving boronic acids is the protodeboronation, which has been reported to proceed via a radical approach .Physical And Chemical Properties Analysis
The boiling point of “1-(Cyclopropylmethyl)pyrazole-4-boronic acid” is predicted to be 367.4±34.0 °C, and its density is predicted to be 1.34±0.1 g/cm3 . The pKa value is predicted to be 7.74±0.10 .Aplicaciones Científicas De Investigación
Synthesis of Aminothiazoles as γ-Secretase Modulators
Aminothiazoles synthesized using 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid serve as γ-secretase modulators. These compounds are significant in Alzheimer’s research, as γ-secretase is an enzyme complex critical to the formation of β-amyloid plaques, a hallmark of the disease .
Development of JAK2 Inhibitors
This boronic acid derivative is utilized in creating potential JAK2 inhibitors for treating myeloproliferative disorders. JAK2 is a kinase involved in signaling pathways that control blood cell production, and its dysregulation is implicated in various hematological malignancies .
TGF-β1 and Active A Signaling Inhibitors
Researchers employ 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid in the synthesis of pyridine derivatives that inhibit TGF-β1 and active A signaling. This application is crucial in cancer therapy, as TGF-β plays a role in tumor progression and metastasis .
c-Met Kinase Inhibitors for Cancer Treatment
The compound is a reagent in the preparation of MK-2461 analogs, which are inhibitors of c-Met kinase. Inhibiting c-Met kinase is a therapeutic strategy in oncology, particularly for cancers where c-Met is overexpressed or mutated .
Suzuki-Miyaura Cross-Couplings
1-(Cyclopropylmethyl)pyrazole-4-boronic acid is a reagent for Suzuki-Miyaura cross-coupling reactions, a widely used method to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Asymmetric Hydrogenation Catalysts
This boronic acid derivative is used in the development of ruthenium-catalyzed asymmetric hydrogenation reactions. Asymmetric hydrogenation is a key process in producing chiral compounds, which are essential in creating pharmaceuticals with specific desired activities .
Neurotoxicity Studies in Aquatic Organisms
The compound has been studied for its neurotoxic potential in aquatic organisms, specifically rainbow trout alevins. It affects acetylcholinesterase activity and malondialdehyde levels in the brain, which are indicators of oxidative stress and neurotoxicity .
Antibacterial and Antifungal Activities
Pyrazole derivatives, including those synthesized from 1-Cyclopropylmethyl-1H-pyrazole-4-boronic acid, have shown promising antibacterial and antifungal activities. These activities are valuable in the development of new antimicrobial agents .
Safety and Hazards
“1-(Cyclopropylmethyl)pyrazole-4-boronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
Pyrazole boronic acids are often used as reagents in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura reaction, the pyrazole boronic acid acts as a nucleophile, transferring its organic group to a palladium complex through a process called transmetalation .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds .
Result of Action
The result of the Suzuki-Miyaura reaction involving a pyrazole boronic acid is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of 1-(Cyclopropylmethyl)pyrazole-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals .
Propiedades
IUPAC Name |
[1-(cyclopropylmethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)7-3-9-10(5-7)4-6-1-2-6/h3,5-6,11-12H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPPXAMWTWGISQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)pyrazole-4-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



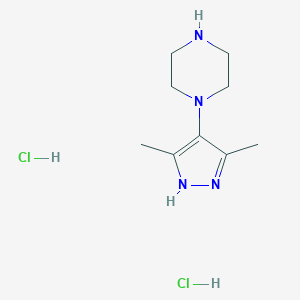
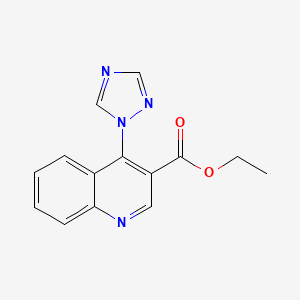

![1-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1430171.png)

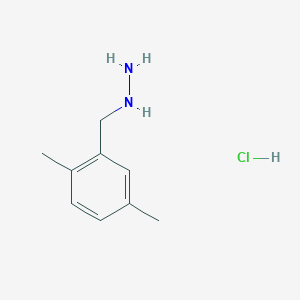

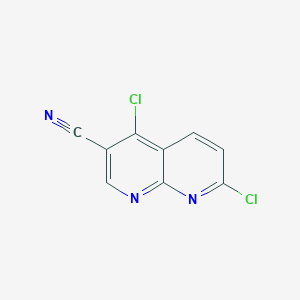
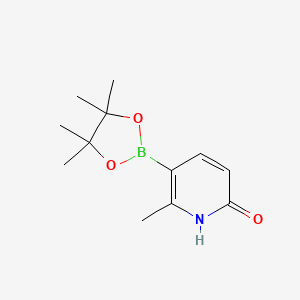
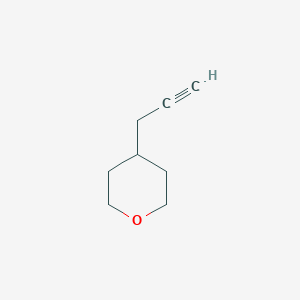
![Ethyl 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B1430184.png)
